

N-Acetyl-3-nitriloalanine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-Acetyl-3-nitriloalanine

Cat. No.: B15305208

[Get Quote](#)

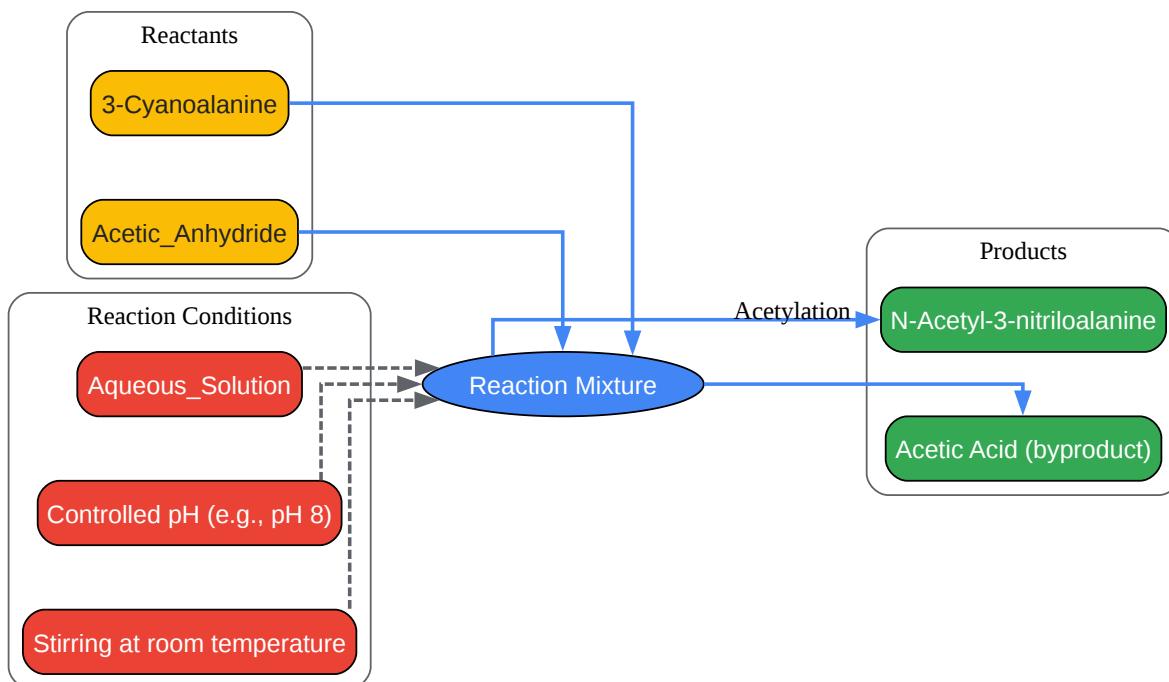
For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyl-3-nitriloalanine, also known as *N*-acetyl-3-cyanoalanine, is a derivative of the non-proteinogenic amino acid 3-cyanoalanine. This guide provides an in-depth overview of its physicochemical properties, proposed synthesis, and analytical characterization methods. Furthermore, it explores the potential biological significance of this molecule, drawing parallels from the known roles of *N*-acetylated amino acids and the metabolic pathways of cyanide detoxification. This document is intended to serve as a foundational resource for researchers interested in the study and application of **N-Acetyl-3-nitriloalanine** in various scientific and biomedical fields.

Physicochemical Properties

Direct experimental data for **N-Acetyl-3-nitriloalanine** is scarce in publicly available literature. The following table summarizes a combination of data from its constituent molecules, *N*-acetyl-L-alanine and 3-cyanoalanine, alongside predicted values for **N-Acetyl-3-nitriloalanine**. Predictions were generated using computational models.


Property	N-Acetyl-L-alanine	3-Cyanoalanine	N-Acetyl-3-nitriloalanine (Predicted)
IUPAC Name	(2S)-2-acetamidopropanoic acid	(2S)-2-Amino-3-cyanopropanoic acid ^[1]	(2S)-2-acetamido-3-cyanopropanoic acid
Synonyms	Ac-Ala-OH, N-acetylalanine	β-Cyanoalanine, 3-Cyano-L-alanine ^[1]	N-Acetyl-β-cyanoalanine
Molecular Formula	C ₅ H ₉ NO ₃	C ₄ H ₆ N ₂ O ₂ ^[1]	C ₆ H ₈ N ₂ O ₃
Molecular Weight	131.13 g/mol	114.104 g/mol ^[1]	156.14 g/mol
Melting Point	125-126 °C	213–216 °C (decomposition) ^[1]	Not available
Boiling Point	100-102 °C (at 0.2 Torr)	Not available	Not available
Water Solubility	Soluble	Water-soluble solid ^[1]	Predicted to be soluble
pKa (Acidic)	3.69 (Predicted)	Not available	Predicted ~3.5
pKa (Basic)	Not applicable	Not available	Not applicable
logP	-0.9 (Predicted)	Not available	Predicted ~ -1.2
SMILES	C--INVALID-LINK-- C(=O)O	N--INVALID-LINK-- C(=O)O	O=C(N--INVALID-LINK--C(O)=O)C
InChI Key	KTHDTJVBEPMGL-VKHMYHEASA-N	BXRLWGXPSPYJDZ-VKHMYHEASA-N ^[1]	Predicted

Synthesis and Experimental Protocols

A plausible synthetic route to **N-Acetyl-3-nitriloalanine** involves the direct acetylation of 3-cyanoalanine.

Proposed Synthesis of N-Acetyl-3-nitriloalanine

The synthesis can be achieved by reacting 3-cyanoalanine with acetic anhydride under controlled pH conditions.

[Click to download full resolution via product page](#)

Proposed synthesis workflow for **N-Acetyl-3-nitriloalanine**.

Detailed Experimental Protocol: Acetylation of 3-Cyanoalanine

- Dissolution: Dissolve 3-cyanoalanine in an aqueous solution (e.g., water or a suitable buffer).
- pH Adjustment: Adjust the pH of the solution to approximately 8 using a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution). This deprotonates the amino group,

making it more nucleophilic.

- Acetylation: While vigorously stirring the solution at room temperature, slowly add a molar excess of acetic anhydride. The reaction is typically exothermic, so the addition should be controlled to maintain the temperature.
- Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Quenching and Acidification: Once the reaction is complete, any remaining acetic anhydride can be quenched by the addition of water. The solution is then acidified to a pH of approximately 2-3 with a strong acid (e.g., hydrochloric acid) to protonate the carboxylic acid group of the product.
- Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).
- Drying and Evaporation: Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to yield the crude product.
- Purification: Purify the crude **N-Acetyl-3-nitriloalanine** by recrystallization or column chromatography.

Analytical Characterization

The synthesized **N-Acetyl-3-nitriloalanine** should be characterized to confirm its identity and purity using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around 2 ppm), the α -proton (a multiplet), and the β -protons adjacent to the nitrile group (two multiplets). The amide proton will appear as a doublet, and the carboxylic acid proton will be a broad singlet.

- ^{13}C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the acetyl and carboxylic acid groups, the nitrile carbon, the α -carbon, the β -carbon, and the acetyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

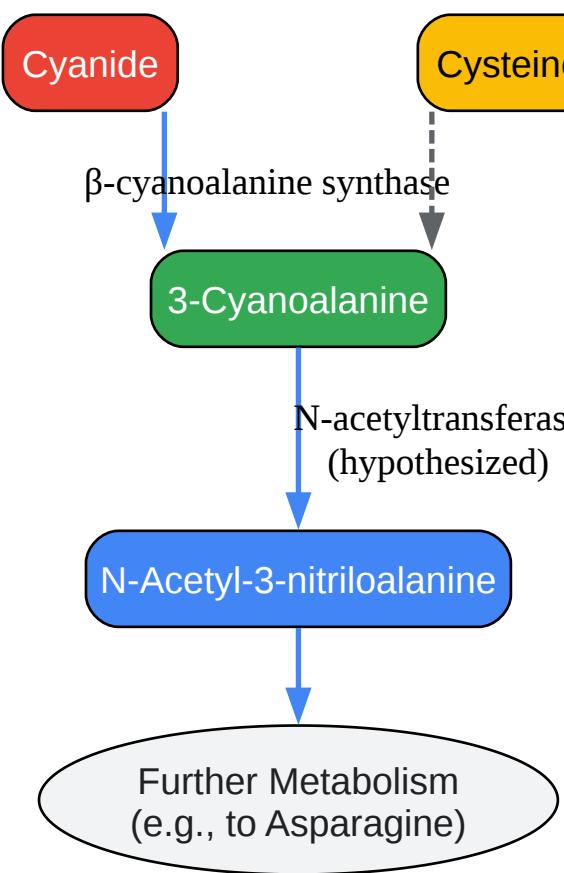
- A broad O-H stretch from the carboxylic acid (around $3300\text{-}2500\text{ cm}^{-1}$).
- An N-H stretch from the amide (around 3300 cm^{-1}).
- A $\text{C}\equiv\text{N}$ stretch from the nitrile group (around 2250 cm^{-1}).
- Two $\text{C}=\text{O}$ stretches from the amide and carboxylic acid (around $1700\text{-}1650\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound and to study its fragmentation pattern. Techniques like Electrospray Ionization (ESI) would be suitable for this polar molecule. The expected molecular ion peak $[\text{M}+\text{H}]^+$ would be at m/z 157.06.

Biological Significance and Signaling Pathways

While the specific biological role of **N-Acetyl-3-nitriloalanine** is not yet defined, its structure suggests potential involvement in two key areas: N-acetylated amino acid metabolism and cyanide detoxification.


Role of N-Acetylation

N-acetylation is a common post-translational modification that can alter a protein's stability, function, and localization.^{[2][3]} The N-acetylation of small molecules can also impact their biological activity and metabolism.^[3] **N-Acetyl-3-nitriloalanine** could potentially act as a metabolic intermediate or a signaling molecule.

Cyanide Detoxification Pathway

Cyanide is a potent toxin that inhibits cellular respiration. In many organisms, a primary detoxification pathway involves the conversion of cyanide to the less toxic compound thiocyanate. Another important pathway, particularly in plants, involves the enzyme β -cyanoalanine synthase, which catalyzes the reaction of cysteine and cyanide to form 3-cyanoalanine.^[1] This is a crucial step in assimilating cyanide into a non-toxic form.

The formation of **N-Acetyl-3-nitriloalanine** could represent a subsequent metabolic step, potentially facilitating its transport or excretion, or modulating its further metabolism into asparagine and aspartic acid.

[Click to download full resolution via product page](#)

Hypothesized role in the cyanide detoxification pathway.

Conclusion

N-Acetyl-3-nitriloalanine is a molecule of interest at the intersection of amino acid metabolism and toxicology. This guide provides a foundational framework for its study, including its

physicochemical properties, a proposed synthetic route, and methods for its analytical characterization. The exploration of its potential biological roles opens avenues for further research in areas such as metabolic pathways, enzyme kinetics, and the development of novel therapeutic or diagnostic agents. Further experimental validation is required to fully elucidate the properties and functions of this intriguing compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hub.hku.hk [hub.hku.hk]
- 2. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]
- 3. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [N-Acetyl-3-nitrioloalanine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15305208#physicochemical-properties-of-n-acetyl-3-nitrioloalanine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com